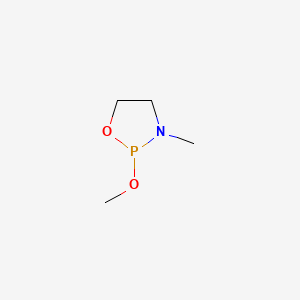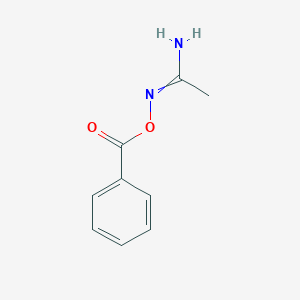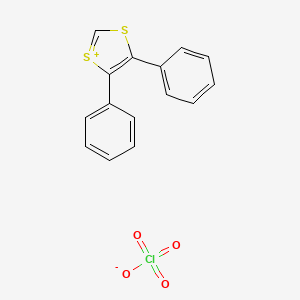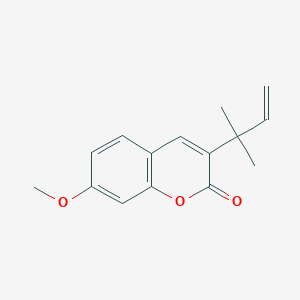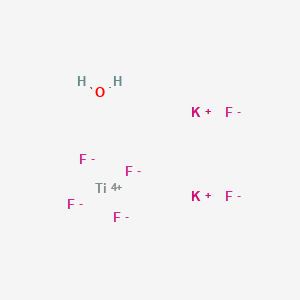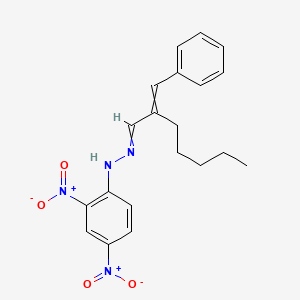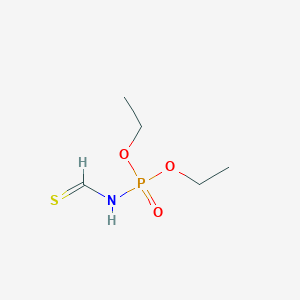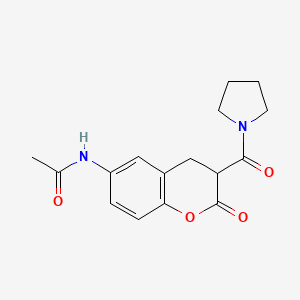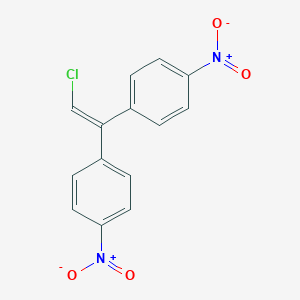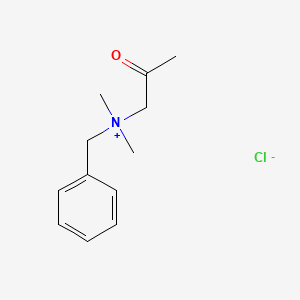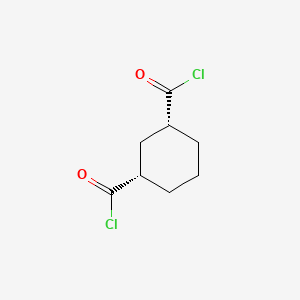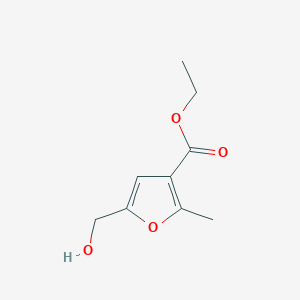![molecular formula C3H3Cl2F2NOS B14710051 ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride CAS No. 23744-45-8](/img/structure/B14710051.png)
({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride: is a complex organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of dichlorofluoromethane with a thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a carbamyl fluoride precursor under controlled conditions to yield the final product. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances its ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
- Dichloromethyl sulfanyl derivatives
- Fluoromethyl carbamyl derivatives
- Sulfonyl fluorides
Uniqueness: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is unique due to the combination of dichloro, fluoro, and sulfanyl groups within a single molecule. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, which are not observed in other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike
Propiedades
Número CAS |
23744-45-8 |
|---|---|
Fórmula molecular |
C3H3Cl2F2NOS |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
N-[[dichloro(fluoro)methyl]sulfanylmethyl]carbamoyl fluoride |
InChI |
InChI=1S/C3H3Cl2F2NOS/c4-3(5,7)10-1-8-2(6)9/h1H2,(H,8,9) |
Clave InChI |
GDGFDNUUGUZLPB-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)F)SC(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


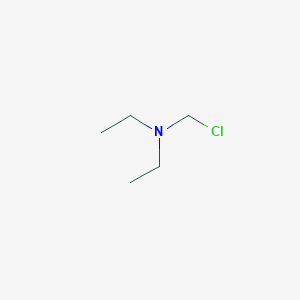
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
